molecular formula C11H15N3 B13834782 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane CAS No. 286944-38-5

3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13834782
CAS No.: 286944-38-5
M. Wt: 189.26 g/mol
InChI Key: GFPKENYJHPZLJI-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is a bicyclic nitrogen-containing compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic framework with nitrogen atoms at specific positions, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) typically involves cycloaddition reactions. One common method involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction can yield the desired compound in 51-73% yield . Another approach involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, acetylenes, and electron-deficient olefins. Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the cycloaddition and substitution processes .

Major Products Formed

The major products formed from the reactions of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic framework can act as nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is unique due to its specific bicyclic framework and the presence of nitrogen atoms at strategic positions. This structure imparts distinct reactivity and makes it a valuable scaffold for various chemical transformations and applications .

Properties

CAS No.

286944-38-5

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-pyridin-3-yl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-2-11(6-12-5-1)14-7-9-3-4-10(8-14)13-9/h1-2,5-6,9-10,13H,3-4,7-8H2

InChI Key

GFPKENYJHPZLJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2)C3=CN=CC=C3

Origin of Product

United States

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